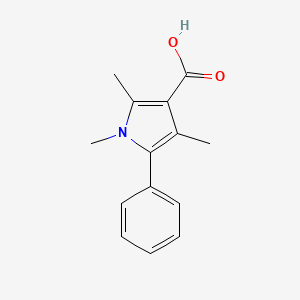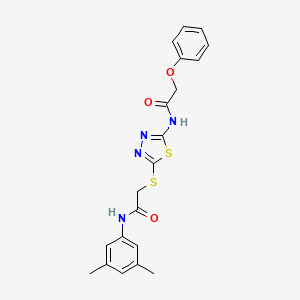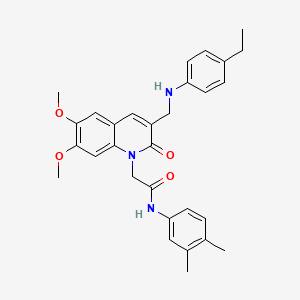![molecular formula C10H9BrClNO2 B2583934 N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide CAS No. 627901-73-9](/img/structure/B2583934.png)
N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide, also known as BPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a key role in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of various enzymes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound to gain a better understanding of its biochemical and physiological effects. Finally, the use of this compound as a crosslinking agent in the synthesis of hydrogels and as a fluorescent probe for the detection of protein-protein interactions could also be further explored.
Métodos De Síntesis
The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate product, which is then treated with chloroacetyl chloride to obtain the final product, this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its use as a crosslinking agent in the synthesis of hydrogels and as a fluorescent probe for the detection of protein-protein interactions.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-3-1-7(2-4-8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPVMCYXCPJRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
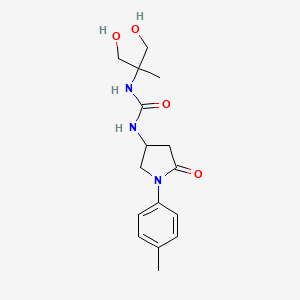
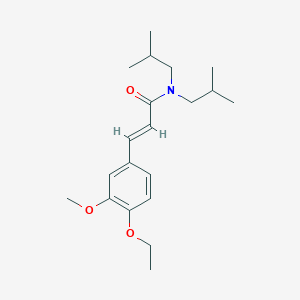
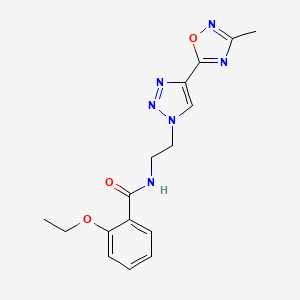
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
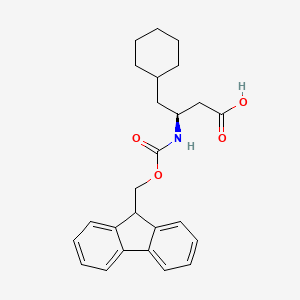
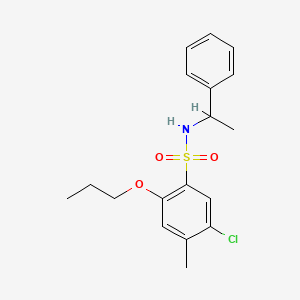
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

